molecular formula C15H12ClFO B1327398 3'-Chloro-4'-fluoro-3-phenylpropiophenone CAS No. 898764-42-6

3'-Chloro-4'-fluoro-3-phenylpropiophenone

Cat. No.: B1327398
CAS No.: 898764-42-6
M. Wt: 262.7 g/mol
InChI Key: IPVVFQAIIBTLSY-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12ClFO. It is a derivative of propiophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-3-phenylpropiophenone typically involves the reaction of 1-bromo-4-fluorobenzene with magnesium in tetrahydrofuran under an inert atmosphere. This is followed by the addition of 2-chloropropionyl chloride in tetrahydrofuran at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-phenylpropiophenone is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity, affecting various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

3'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS Number: 898764-42-6) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenyl group attached to a propiophenone structure, with chlorine and fluorine substituents at the 3' and 4' positions, respectively. The compound appears as white to yellow crystals or powder, with a melting point ranging from 43.0 to 52.0 °C.

Molecular Formula : C16H14ClF
IUPAC Name : 3-chloro-1-(4-fluorophenyl)propan-1-one
CAS Number : 898764-42-6

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation of Propiophenone Derivatives : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
  • Cross-Coupling Reactions : Utilizing nickel or palladium catalysts for the formation of carbon-carbon bonds with halogenated phenyl groups.

These synthetic pathways allow for the introduction of functional groups that tailor the compound for specific biological applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural features, particularly the presence of halogens, may enhance its binding affinity to cancer-related targets. Studies have shown that such compounds can inhibit cell proliferation in certain cancer cell lines .

The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogen substituents may increase the compound's lipophilicity and binding affinity, enhancing its pharmacokinetic properties such as solubility and metabolic stability.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
4-Chloro-3-fluoropropiophenone898764-39-1Lacks a phenyl group at the 3-position
4-Fluorobenzoyl chloride37148-27-9Contains a benzoyl moiety instead
3-Chloroacetophenone90-30-2No fluorine substituent

The unique combination of chlorine and fluorine in this compound enhances its reactivity and biological activity compared to these analogs .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVVFQAIIBTLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643983
Record name 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-42-6
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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